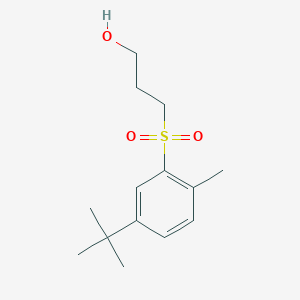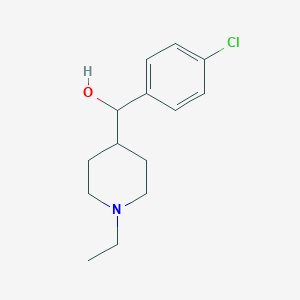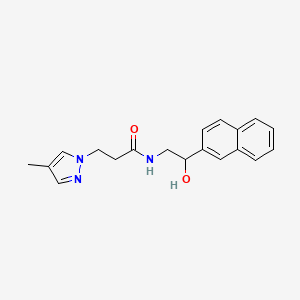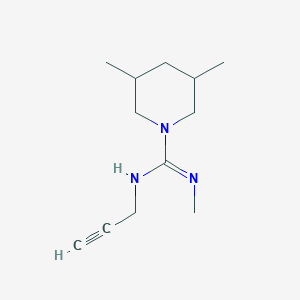
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol, also known as TBSPOH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol is not well understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol in lab experiments is its high purity and stability, which allows for consistent and reproducible results. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol, including the development of new synthetic methods, the investigation of its potential as a drug candidate, and the exploration of its applications in material science. One promising direction is the development of this compound-based metal-organic frameworks and covalent organic frameworks for various applications, including gas storage and separation, catalysis, and sensing. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Synthesis Methods
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol can be synthesized through a multi-step process that involves the reaction of 5-tert-butyl-2-methylphenol with p-toluenesulfonyl chloride, followed by the reaction of the resulting intermediate product with 1-propanol. This synthesis method has been optimized to yield this compound with high purity and yield.
Scientific Research Applications
3-(5-Tert-butyl-2-methylphenyl)sulfonylpropan-1-ol has been studied for its potential applications in various fields, including organic synthesis, drug discovery, and material science. In organic synthesis, this compound has been used as a protecting group for alcohols and a reagent for the synthesis of various compounds. In drug discovery, this compound has been investigated as a potential scaffold for the development of new drugs, particularly for the treatment of cancer and inflammation. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
properties
IUPAC Name |
3-(5-tert-butyl-2-methylphenyl)sulfonylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3S/c1-11-6-7-12(14(2,3)4)10-13(11)18(16,17)9-5-8-15/h6-7,10,15H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJONCJCMBVMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorophenyl)-hydroxymethyl]-N-(2-methylpropyl)piperidine-1-carboxamide](/img/structure/B6639926.png)

![(3-Aminopyrazin-2-yl)-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]methanone](/img/structure/B6639936.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B6639942.png)
![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B6639955.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[4-(1H-pyrazol-5-yl)phenyl]urea](/img/structure/B6639964.png)
![N-[1-(2-ethyl-1,3-thiazol-4-yl)ethyl]-1-hydroxycyclopentane-1-carboxamide](/img/structure/B6639971.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)
![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
